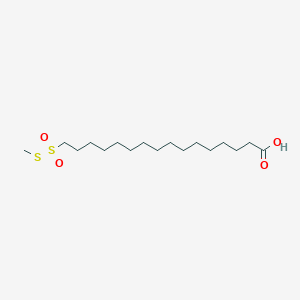

16-((Methylthio)sulfonyl)hexadecanoic acid

Description

16-((Methylthio)sulfonyl)hexadecanoic acid (CAS: 887406-81-7) is a long-chain fatty acid derivative featuring a methylthiosulfonyl (-S(O)₂-SCH₃) group at the 16th carbon position. Its molecular formula is C₁₇H₃₄O₄S₂, with a molecular weight of 366.58 g/mol. This compound is characterized by its high purity (≥95%) and a melting point of 99–101°C (decomposition) . It is primarily utilized as a biochemical cross-linking reagent due to its sulfhydryl-reactive properties, enabling site-specific modifications in proteins or lipids .

Properties

Molecular Formula |

C17H34O4S2 |

|---|---|

Molecular Weight |

366.6 g/mol |

IUPAC Name |

16-methylsulfanylsulfonylhexadecanoic acid |

InChI |

InChI=1S/C17H34O4S2/c1-22-23(20,21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |

InChI Key |

JTQCRDHNBYEALV-UHFFFAOYSA-N |

Canonical SMILES |

CSS(=O)(=O)CCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-((Methylthio)sulfonyl)hexadecanoic acid typically involves the introduction of the methylthio and sulfonyl groups onto a hexadecanoic acid molecule. This can be achieved through a series of chemical reactions, including sulfonation and thiolation. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 16-((Methylthio)sulfonyl)hexadecanoic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

16-((Methylthio)sulfonyl)hexadecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have distinct chemical and physical properties compared to the parent compound.

Scientific Research Applications

16-((Methylthio)sulfonyl)hexadecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 16-((Methylthio)sulfonyl)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The presence of the methylthio and sulfonyl groups allows the compound to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The methylthiosulfonyl group distinguishes 16-((Methylthio)sulfonyl)hexadecanoic acid from other hexadecanoic acid derivatives. Below is a comparative analysis with structurally related compounds:

Physicochemical and Reactivity Differences

- Solubility: The methylthiosulfonyl group enhances polarity compared to nonpolar esters (e.g., isocetyl palmitate) but reduces solubility in aqueous media relative to hydroxylated derivatives (e.g., 16-hydroxyhexadecanoic acid) .

- Reactivity: The sulfonyl group enables nucleophilic reactions with thiols (-SH), making it ideal for covalent modifications in biochemistry. In contrast, urea-substituted analogs exhibit protonophoric activity due to hydrogen-bonding capabilities .

- Thermal Stability: 16-((Methylthio)sulfonyl)hexadecanoic acid decomposes at 99–101°C, whereas esters like methyl palmitate remain stable up to 150°C .

Research Findings and Key Data

NMR and Spectral Analysis

- ¹H NMR: The methylthiosulfonyl group in 16-((Methylthio)sulfonyl)hexadecanoic acid shows distinct deshielded proton signals at δ 3.2–3.5 ppm, absent in hydroxylated or esterified analogs .

- HRMS : Confirmed molecular ion peak at m/z 366.58 (calculated), aligning with its formula .

Hygroscopic and Colloidal Behavior

- Unlike hexadecanoic acid, which increases aerosol hygroscopicity (κ values) in atmospheric studies, the sulfonyl derivative’s polar group may enhance water uptake but requires experimental validation .

Biological Activity

16-((Methylthio)sulfonyl)hexadecanoic acid, a derivative of hexadecanoic acid (palmitic acid), possesses unique chemical properties due to its methylthio and sulfonyl functional groups. This compound is studied for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The compound's structure includes a long-chain fatty acid backbone with a methylthio group and a sulfonyl group, which significantly influences its reactivity and biological interactions. The sulfonyl group may enhance solubility and bioavailability, while the methylthio group could affect metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to 16-((Methylthio)sulfonyl)hexadecanoic acid exhibit anti-inflammatory properties. In vitro studies have shown that fatty acids can modulate inflammatory responses by influencing cytokine production and immune cell activity. For instance, long-chain fatty acids are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Antioxidant Activity

The antioxidant potential of fatty acids is well-documented. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The presence of the sulfonyl group may further enhance these properties by stabilizing radical species .

Enzyme Inhibition

16-((Methylthio)sulfonyl)hexadecanoic acid may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism. Inhibiting these enzymes can lead to altered pharmacokinetics for co-administered drugs, potentially enhancing therapeutic effects or reducing toxicity .

- Modulation of Lipid Metabolism : The compound may influence lipid metabolism by altering the expression of genes involved in fatty acid synthesis and oxidation.

- Cytokine Regulation : By modulating cytokine levels, it can affect various signaling pathways associated with inflammation and immune response.

- Antioxidative Mechanism : The antioxidant activity may be attributed to the ability to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them.

Study 1: Anti-inflammatory Effects in Animal Models

A study investigated the effects of a similar sulfonyl fatty acid on inflammation in a rat model of arthritis. The administration of the compound resulted in a significant reduction in joint swelling and serum levels of inflammatory markers compared to controls .

Study 2: Impact on Lipid Profiles

In another clinical study involving patients with dyslipidemia, supplementation with a related fatty acid led to improved lipid profiles, including decreased LDL cholesterol and increased HDL cholesterol levels. This suggests potential cardiovascular benefits linked to the compound's action on lipid metabolism .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 16-((Methylthio)sulfonyl)hexadecanoic acid, and what analytical techniques are critical for confirming its structural integrity?

- Synthesis : The compound is synthesized by introducing a methanethiosulfonate group at the ω-position of hexadecanoic acid. A detailed protocol involves functionalizing the terminal carbon with a methylthio group followed by sulfonation. Similar methodologies for radiolabeled fatty acids (e.g., fluorinated derivatives) emphasize controlled reaction conditions and purification via column chromatography .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the methylthio and sulfonyl moieties. Mass spectrometry (MS) confirms molecular weight (C₁₇H₃₄O₄S₂; theoretical [M+H]⁺ = 367.19). Derivatization techniques, such as trimethylsilylation, enhance spectral resolution in gas chromatography-MS (GC-MS) analyses .

Q. What are the key safety considerations and optimal storage conditions for handling 16-((Methylthio)sulfonyl)hexadecanoic acid?

- Safety : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. The compound may cause respiratory irritation (GHS07 classification); work in a fume hood to prevent aerosol inhalation .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How does the reactivity of 16-((Methylthio)sulfonyl)hexadecanoic acid with thiol groups compare to other methanethiosulfonate (MTS) derivatives, and what parameters influence cross-linking efficiency?

- Reactivity : The long alkyl chain enhances membrane permeability, making it suitable for modifying transmembrane proteins. Compared to shorter-chain MTS reagents (e.g., MTS-ethyl), its slower reaction kinetics allow better control over site-specific labeling .

- Optimization :

- pH : Reactivity peaks at pH 7.0–8.0 due to thiolate ion formation.

- Molar Ratio : Use a 2:1 (reagent:target) excess to ensure complete modification while minimizing aggregation.

- Quenching : Terminate reactions with β-mercaptoethanol or cysteine to scavenge unreacted reagent .

Q. What strategies resolve discrepancies in reported stability profiles of 16-((Methylthio)sulfonyl)hexadecanoic acid under varying pH and temperature?

- Stability Analysis :

| Condition | Stability Outcome | Methodology |

|---|---|---|

| pH < 5.0 | Rapid hydrolysis of sulfonyl group | HPLC monitoring |

| 25°C vs. -20°C | Degradation halved at -20°C over 30 days | Accelerated stability testing |

- Recommendations : Pre-dissolve aliquots in anhydrous DMSO to avoid hydrolysis. Validate batch-specific stability via TLC or LC-MS before critical experiments .

Q. How can researchers optimize 16-((Methylthio)sulfonyl)hexadecanoic acid in site-directed spin labeling while minimizing non-specific binding?

- Purification : Use size-exclusion chromatography to remove unreacted cross-linker.

- Blocking Agents : Pre-treat samples with iodoacetamide to cap free thiols unrelated to the target site.

- Validation : Confirm labeling specificity via SDS-PAGE with fluorescent tags or electron paramagnetic resonance (EPR) spectroscopy .

Data Contradiction Analysis

- Conflicting Stability Reports : Some studies suggest room-temperature stability for short-term use, while others mandate refrigeration. This discrepancy arises from batch-specific impurities (e.g., residual solvents) accelerating degradation. Always reference certificates of analysis (CoA) from suppliers and perform in-house stability tests .

Methodological Resources

- Spectral Libraries : NIST Chemistry WebBook provides reference fragmentation patterns for derivatized analogs (e.g., methyl 16-hydroxy-hexadecanoate-trimethylsilyl ether) .

- Cross-Linking Protocols : Adapt protocols from radiolabeled fatty acid studies, ensuring compatibility with thiol-reactive chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.